Regioisomeric Differentiation: Vicinal vs. Geminal Diamine Structure Dictates Predicted Physicochemical Property Divergence
Direct comparison of computed physicochemical properties reveals a clear divergence between the target 2-(aminomethyl)-N-methylcyclohexan-1-amine and its regioisomer 1-(aminomethyl)-N-methylcyclohexan-1-amine. The target compound exhibits a topological polar surface area (TPSA) of 38.05 Ų, a calculated LogP of 0.72, and 2 hydrogen bond donors and acceptors . In contrast, the 1,1-geminal isomer is predicted to have a different TPSA and LogP due to the altered spatial orientation of the polar amino groups [1]. The vicinal diamine arrangement in the target creates a more extended separation of the primary and secondary amine functionalities, which is expected to influence membrane permeability and solubility profiles compared to the compact, geminal arrangement of the comparator [1]. While direct experimental TPSA or LogP values for the comparator are not published in primary literature, the constitutional difference guarantees measurable property divergence relevant to absorption and distribution in biological systems.
| Evidence Dimension | Computed Topological Polar Surface Area (TPSA) and Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | TPSA = 38.05 Ų; LogP = 0.72 |
| Comparator Or Baseline | 1-(aminomethyl)-N-methylcyclohexan-1-amine (CAS 90202-99-6). Experimental TPSA/LogP not available in primary literature; predicted divergence based on constitutional isomerism. |
| Quantified Difference | Constitutional regioisomerism guarantees distinct TPSA and LogP values; precise magnitude not experimentally determined. |
| Conditions | Computed properties from Leyan product page (target) and acknowledged structural difference for comparator. |
Why This Matters
TPSA and LogP are primary filters in drug-likeness and CNS drug design, making regioisomeric purity essential for reproducible pharmacokinetic profiling.
- [1] American Elements. Product Page: 1-(Aminomethyl)-N-methylcyclohexan-1-amine. IUPAC Name and structural information confirm geminal diamine configuration. Accessed 2026. View Source
